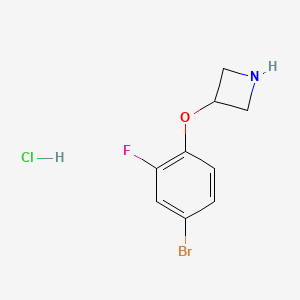

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Description

BenchChem offers high-quality 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride (CAS 1713160-68-9): A Critical Building Block in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds has become a cornerstone of rational drug design. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) exemplifies this paradigm. As a highly functionalized intermediate, it serves as a privileged building block in the synthesis of small-molecule protein kinase modulators, most notably Phosphoinositide 3-kinase (PI3K) inhibitors [1].

This technical guide provides an in-depth analysis of the compound’s physicochemical profile, the causality behind its synthetic methodology, and its critical role in targeted oncology and immunology workflows.

Physicochemical Profiling & Structural Rationale

The utility of this building block lies in its precise arrangement of functional groups, each serving a distinct mechanistic or synthetic purpose.

Quantitative Data Summary

| Property | Value |

| Compound Name | 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride |

| Salt CAS Number | 1713160-68-9 |

| Free Base CAS Number | 1219977-37-3 |

| Molecular Formula | C9H10BrClFNO |

| Molecular Weight | 282.54 g/mol |

| Core Architecture | sp3-rich azetidine ring ether-linked to a di-substituted halobenzene |

Structural Causality (The "Why")

-

The Azetidine Ring (sp3 Core): Compared to larger heterocycles (pyrrolidines, piperidines), the 4-membered azetidine ring offers superior conformational rigidity. This restricts the exit vector of the attached phenoxy group, reducing the entropic penalty upon binding to the tight ATP-binding pockets of kinases[2]. Furthermore, it lowers the overall lipophilicity (LogP) of the final Active Pharmaceutical Ingredient (API), enhancing aqueous solubility and metabolic stability.

-

The 4-Bromo Handle: This acts as a highly reactive, orthogonal site for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries by coupling various boronic acids to the core.

-

The 2-Fluoro Substitution: Fluorine modulation serves two purposes. Synthetically, its electron-withdrawing nature lowers the pKa of the parent phenol, increasing its nucleophilicity in the Mitsunobu reaction. Biologically, it blocks the ortho-position from Cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the resulting drug.

Synthetic Methodology & Causality

The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine must be executed with strict chemoselectivity to preserve the delicate aryl bromide bond. The following self-validating protocol is adapted from established patent literature for PI3K modulator synthesis [1].

Step-by-Step Experimental Protocol

Step 1: Mitsunobu Etherification

-

Procedure: Charge a dry, argon-purged flask with 4-bromo-2-fluorophenol (1.0 eq, e.g., 5.23 mmol) and 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous THF (12 mL). Add tris(4-methoxyphenyl)phosphine (1.5 eq). Cool the mixture to 0 °C, then add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the phenol. Purify via silica gel chromatography.

-

Causality: Why use tris(4-methoxyphenyl)phosphine instead of standard triphenylphosphine? The electron-donating methoxy groups make the phosphorus atom significantly more nucleophilic. This accelerates the attack on DIAD to form the betaine intermediate, which is critical for overcoming the steric hindrance of the secondary alcohol on the azetidine ring, thereby maximizing the yield [1].

Step 2: Chemoselective N-Deprotection

-

Procedure: Dissolve the isolated 1-benzhydryl-3-(4-bromo-2-fluorophenoxy)azetidine in anhydrous 1,2-dichloroethane (DCE). At 0 °C, add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq). Reflux the mixture for 3 hours. Concentrate the solvent in vacuo, redissolve the residue in methanol, and reflux for 1 hour. Concentrate to yield the crude free base.

-

Causality: Why avoid standard palladium-catalyzed hydrogenation (Pd/C, H2) to remove the benzhydryl group? Hydrogenation conditions would inevitably cause hydrodehalogenation, cleaving the critical 4-bromo handle required for downstream SAR exploration. The ACE-Cl method selectively forms a carbamate that undergoes methanolysis to yield the secondary amine, perfectly preserving the aryl bromide.

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the crude azetidine free base in a minimal volume of dry diethyl ether or ethyl acetate. Dropwise, add a solution of HCl in 1,4-dioxane (4.0 M, 1.1 eq) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

-

Causality: The free base of this azetidine is an unstable oil prone to oxidative degradation. Conversion to the hydrochloride salt yields a highly stable, crystalline solid. This ensures precise stoichiometric control and long-term shelf stability for downstream API manufacturing.

Figure 1: Synthetic workflow and downstream application of the azetidine building block.

Application in Drug Discovery: PI3K Modulators

Once synthesized, 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is deployed in the modular assembly of kinase inhibitors. The secondary amine of the azetidine is typically reacted via Nucleophilic Aromatic Substitution (SNAr) with a heterocyclic core (e.g., a purine, pyrimidine, or quinazoline). Following this, the 4-bromo group is subjected to Suzuki-Miyaura cross-coupling.

This specific sequence was heavily utilized by Rhizen Pharmaceuticals SA in the development of novel PI3K modulators for the treatment of solid tumors, leukemias, and inflammatory diseases (such as COPD and asthma) [1][2]. The ability to rapidly swap out boronic acids at the 4-bromo position allows researchers to fine-tune the inhibitor's potency, selectivity across PI3K isoforms (α, β, γ, δ), and pharmacokinetic properties.

Mechanistic Pathway: PI3K/AKT/mTOR Inhibition

The PI3K pathway is a critical intracellular signaling cascade that drives cell survival, proliferation, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers and autoimmune disorders. Small molecules derived from the azetidine building block act as ATP-competitive inhibitors, binding directly to the catalytic domain of PI3K and shutting down the downstream activation of AKT and mTOR.

Figure 2: PI3K/AKT/mTOR signaling pathway targeted by azetidine-derived kinase inhibitors.

Conclusion

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS 1713160-68-9) is far more than a simple chemical reagent; it is a rationally designed structural motif that solves specific physicochemical and synthetic challenges in drug discovery. By providing conformational restriction, metabolic shielding via fluorination, and a versatile cross-coupling handle, it enables the rapid generation of highly potent, selective kinase inhibitors. Understanding the causality behind its synthesis and application is essential for any application scientist or medicinal chemist working in modern targeted therapeutics.

References

- Nagarathnam, D., Vakkalanka, S. K. V. S., Muthuppalaniappan, M., Viswanadha, S., Babu, G., & Bhavar, P. K. (2012). Novel compounds as modulators of protein kinases (US Patent App. 13/464,587). U.S. Patent and Trademark Office.

- Rhizen Pharmaceuticals SA. (2012). Novel compounds as modulators of protein kinases (WIPO Patent No. WO2012151525A1). World Intellectual Property Organization.

Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl in Drug Discovery

Executive Summary: The Rationale for sp³-Enriched Scaffolds

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-enriched scaffolds is a proven strategy to improve pharmacokinetic profiles. Azetidines, four-membered nitrogen heterocycles, have emerged as privileged structures in this paradigm[1]. They offer a metabolically stable, sterically compact alternative to larger saturated heterocycles like piperidines and pyrrolidines, effectively lowering the overall lipophilicity (logP) and basicity (pKa) of active pharmaceutical ingredients (APIs).

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride represents a highly versatile, bifunctional building block. By combining the conformational rigidity of the azetidine ring with a dual-functionalized aryloxy moiety, this compound provides orthogonal vectors for late-stage functionalization, making it an invaluable asset for medicinal chemists optimizing lead compounds.

Physicochemical Profile & Structural Data

Accurate physicochemical data is the foundation of reproducible synthetic chemistry. The hydrochloride salt form of this azetidine ensures stability against atmospheric oxidation and improves handling by rendering the compound as a free-flowing solid.

Table 1: Quantitative and Structural Properties

| Property | Value | Structural & Synthetic Significance |

| Chemical Name | 3-(4-Bromo-2-fluorophenoxy)azetidine HCl | Standard IUPAC nomenclature for inventory and regulatory tracking. |

| Molecular Formula | C₉H₁₀BrClFNO | Includes the HCl salt; essential for stoichiometric calculations[2]. |

| Molecular Weight | 282.54 g/mol | Critical for precise molar equivalent scaling in parallel synthesis[2]. |

| Physical State | Solid (typically white/off-white powder) | Facilitates accurate gravimetric dispensing and automated solid dosing. |

| Solubility | Soluble in DMSO, MeOH, H₂O | The HCl salt ensures solubility in polar protic solvents; requires free-basing for non-polar organic reactions. |

Mechanistic Utility in Medicinal Chemistry

As a Senior Application Scientist, I evaluate building blocks not just by their functional groups, but by the causality of their reactivity. The architecture of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl is deliberately designed for orthogonal reactivity:

-

The Azetidine Nitrogen (Nucleophile): Once the HCl salt is neutralized, the secondary amine becomes highly nucleophilic. Its compact nature minimizes steric encumbrance during N-alkylation, N-acylation, or reductive amination, allowing for rapid library generation[1].

-

The Aryl Bromide (Electrophile): The bromine atom at the para-position of the phenoxy ring serves as an ideal handle for Palladium-catalyzed cross-coupling. It readily undergoes oxidative addition, enabling Suzuki-Miyaura or Buchwald-Hartwig aminations to extend the molecular framework[3].

-

The Aryl Fluoride (Modulator): The ortho-fluorine introduces a strong inductive electron-withdrawing effect. Mechanistically, this lowers the electron density of the aromatic ring, accelerating the oxidative addition of Pd(0) into the adjacent C-Br bond. Furthermore, the strong C-F bond blocks metabolic oxidation (e.g., by CYP450 enzymes) and restricts the rotation of the ether linkage, locking the molecule into a bioactive conformation.

Orthogonal reactivity map of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis, protocols must be designed as self-validating systems. Every step should include a diagnostic checkpoint to confirm success before proceeding.

Protocol A: In Situ Free-Basing and N-Acylation

Because the compound is supplied as a hydrochloride salt, the azetidine nitrogen is protonated and non-nucleophilic. It must be free-based.

-

Step 1: Suspend 3-(4-Bromo-2-fluorophenoxy)azetidine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under N₂.

-

Step 2: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

-

Causality: DIPEA is highly basic but sterically hindered (non-nucleophilic). It effectively scavenges the HCl to liberate the azetidine free base without competing with the azetidine for the electrophile.

-

-

Step 3: Slowly add the desired acid chloride (1.1 eq). Allow the reaction to warm to room temperature over 2 hours.

-

Step 4 (Self-Validation Checkpoint): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The complete disappearance of the m/z 246 [M+H]⁺ peak (the free base mass) and the appearance of the target amide mass confirms quantitative conversion.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

The aryl bromide moiety is primed for C-N bond formation. The following protocol utilizes a modern catalyst system to prevent β-hydride elimination, a common side reaction when coupling secondary aliphatic amines[3].

-

Step 1: Charge an oven-dried Schlenk flask with 3-(4-Bromo-2-fluorophenoxy)azetidine HCl (1.0 eq), a secondary amine coupling partner (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos ligand (4 mol%), and Cs₂CO₃ (3.0 eq).

-

Causality: Cs₂CO₃ serves a dual purpose: it neutralizes the azetidine HCl salt in situ and deprotonates the coordinating amine during the catalytic cycle. RuPhos is selected because its steric bulk accelerates reductive elimination, outcompeting unwanted β-hydride elimination pathways.

-

-

Step 2: Seal the flask, evacuate, and backfill with ultra-pure N₂ (repeat 3x).

-

Step 3: Inject anhydrous 1,4-dioxane (sparged with N₂ for 30 mins prior) to achieve a 0.2 M concentration. Heat the mixture to 90°C for 12 hours.

-

Step 4 (Self-Validation Checkpoint): Perform TLC (Hexanes/EtOAc 7:3) visualized under UV (254 nm). The consumption of the starting aryl bromide (which typically runs higher on the silica plate) dictates reaction completion.

Self-validating catalytic workflow for Buchwald-Hartwig amination.

Handling, Stability, and Storage

Like many hydrochloride salts of secondary amines, 3-(4-Bromo-2-fluorophenoxy)azetidine HCl is inherently hygroscopic. Prolonged exposure to ambient humidity can lead to water absorption, which will severely disrupt stoichiometric accuracy and poison moisture-sensitive organometallic catalysts (e.g., Grignard reagents or Pd(0) complexes).

Best Practices:

-

Store the compound in a tightly sealed amber glass vial at 2–8°C.

-

Maintain under an inert atmosphere (Argon or Nitrogen) during long-term storage.

-

Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold powder.

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 1

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. 3

-

Building Blocks Catalogue July 2021. Namiki Shoji Co., Ltd.2

Sources

Structural and Synthetic Profiling of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

In modern drug development, the architectural rigidity and vector precision of small-molecule building blocks dictate the success of target engagement. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride has emerged as a privileged intermediate, particularly in the design of targeting the PI3K/AKT/mTOR signaling cascade. This whitepaper provides an in-depth technical analysis of its structural rationale, causality-driven synthetic methodology, and self-validating experimental protocols.

Structural Rationale & Physicochemical Profiling

The strategic incorporation of the 3-(4-bromo-2-fluorophenoxy)azetidine motif into a pharmacophore is driven by three distinct structural features, each engineered to optimize both pharmacodynamics and pharmacokinetics:

-

The Azetidine Core: Compared to larger heterocycles like piperidine or pyrrolidine, the four-membered azetidine ring reduces the overall lipophilicity (LogP) and topological polar surface area (TPSA), enhancing membrane permeability. Its constrained geometry restricts the conformational entropy of the attached phenoxy group, reducing the energetic penalty upon binding to a target protein.

-

2-Fluoro Substitution: The fluorine atom exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the parent phenol and modulates the electron density of the aromatic ring. Furthermore, it locks the dihedral angle of the ether linkage via stereoelectronic dipole-dipole interactions, pre-organizing the molecule for optimal target engagement.

-

4-Bromo Vector: The heavy bromine atom serves a dual purpose. Biologically, it is capable of forming highly directional within deep, hydrophobic specificity pockets of kinases. Synthetically, it acts as an essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Quantitative Data Summary

| Physicochemical Property | Value / Specification |

| Chemical Name | 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride |

| Molecular Formula | C₉H₁₀BrClFNO (C₉H₉BrFNO • HCl) |

| Molecular Weight | 282.54 g/mol |

| Monoisotopic Mass (Free Base) | 244.98 g/mol |

| Topological Polar Surface Area (TPSA) | 21.3 Ų |

| Hydrogen Bond Donors / Acceptors | 2 (including HCl) / 2 |

| Rotatable Bonds | 2 |

| Physical State | White to off-white crystalline solid |

Mechanistic Role in Kinase Inhibition

Dysregulation of the PI3K/AKT pathway is a hallmark of tumor proliferation and angiogenesis. Halogenated phenoxyazetidines are frequently utilized as ATP-competitive inhibitors. When the azetidine nitrogen is coupled to a hinge-binding heteroaromatic core (such as a quinazoline or pyrimidine), the rigid azetidine linker projects the 4-bromo-2-fluorophenyl moiety deep into the hydrophobic specificity pocket (often termed the "affinity pocket") of the PI3K catalytic domain.

Figure 1: PI3K/AKT signaling cascade and targeted ATP-competitive inhibition.

Synthetic Methodology: A Causality-Driven Approach

The synthesis of 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride requires precise chemoselectivity. The standard route involves a Mitsunobu etherification followed by a highly controlled N-deprotection.

Causality in Reagent Selection

-

Mitsunobu Activation: The coupling of 4-bromo-2-fluorophenol with 1-benzhydrylazetidin-3-ol utilizes rather than standard triphenylphosphine. The electron-donating methoxy groups accelerate the formation of the betaine intermediate and produce a highly polar phosphine oxide byproduct, which is significantly easier to separate from the lipophilic product via silica gel chromatography.

-

Chemoselective Deprotection: The removal of the benzhydryl protecting group presents a critical challenge. Standard catalytic hydrogenolysis (Pd/C, H₂) would indiscriminately hydrodehalogenate the aryl bromide, destroying the vital cross-coupling vector. Therefore, is employed. ACE-Cl forms an intermediate carbamate that is subsequently cleaved via methanolysis, perfectly preserving the aryl bromide.

Figure 2: Chemoselective synthesis workflow preserving the aryl bromide vector.

Step-by-Step Experimental Protocols & Validation System

The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before progression.

Protocol A: Synthesis of 1-Benzhydryl-3-(4-bromo-2-fluorophenoxy)azetidine

-

Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 4-bromo-2-fluorophenol (1.0 eq) and 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous THF (0.2 M).

-

Activation: Add tris(4-methoxyphenyl)phosphine (1.5 eq). Stir until completely dissolved.

-

Coupling: Cool the reaction mixture to 0°C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes to control the exothermic betaine formation.

-

Propagation: Remove the ice bath and heat the mixture to reflux for 12 hours.

-

Workup & Validation: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

-

Validation Check: LC-MS must show the [M+H]⁺ peak at m/z 412.1 / 414.1 (characteristic 1:1 bromine isotope pattern).

-

Protocol B: Chemoselective Deprotection & Salt Formation

-

Carbamate Formation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 3.0 eq) at 0°C. Reflux for 2 hours.

-

Methanolysis: Concentrate the reaction to complete dryness to remove excess ACE-Cl. Redissolve the crude residue in anhydrous methanol and reflux for 1 hour to cleave the intermediate carbamate.

-

Free Base Isolation: Concentrate, basify with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the free amine.

-

Salt Precipitation: Dissolve the free amine in a minimal volume of diethyl ether. Dropwise, add 4N HCl in dioxane (1.2 eq). Stir at room temperature for 30 minutes.

-

Filtration & Validation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

-

Validation Check (¹H NMR, DMSO-d₆): Confirm the absence of the benzhydryl methine proton (~4.5 ppm) and aromatic protons (~7.2-7.5 ppm). The azetidine C3 methine proton should appear shifted downfield (~5.1 ppm) due to protonation of the adjacent nitrogen.

-

References

- Source: Google Patents (US20120289496A1)

-

The PI3K Pathway in Human Disease Source: Cell URL:[Link]

-

Halogen bonding in drug discovery: from a despised phenomenon to a valid design tool Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

-

A new reagent for the selective, high-yield N-dealkylation of tertiary amines Source: Journal of Organic Chemistry (Olofson et al., ACE-Cl Methodology) URL:[Link]

Azetidine Ether Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The "escape from flatland" in modern drug discovery has elevated sp³-rich scaffolds from academic curiosities to industrial necessities. Among these, azetidine ethers (specifically 3-alkoxy and 3-aryloxyazetidines) represent a high-value structural motif. They function as metabolically robust bioisosteres for morpholines, piperidines, and cyclobutanes, offering a unique vector for modulating lipophilicity (LogD), basicity (pKa), and aqueous solubility without compromising ligand efficiency.

This guide details the physicochemical rationale, synthetic methodologies, and strategic application of azetidine ethers in SAR campaigns.

Part 1: The Physicochemical Rationale

The "Azetidine Switch"

Replacing a six-membered ring (morpholine/piperidine) or a carbocycle (cyclobutane) with an azetidine ether introduces high ring strain (~26 kcal/mol) and distinct electronic properties.

-

pKa Modulation: The intrinsic pKa of unsubstituted azetidine is ~11.3. Introducing an electronegative oxygen at the C3 position (3-methoxyazetidine) lowers the pKa to approximately 9.7 . This reduction is critical for optimizing membrane permeability and reducing lysosomal trapping (phospholipidosis risk) while maintaining sufficient basicity for solubility.

-

Metabolic Blocking: The C3 position of azetidine is a metabolic "soft spot," susceptible to oxidation by CYP450 enzymes to form the azetidin-3-one. Substitution with an ether linkage (–OR) effectively blocks this metabolic liability.

-

LogD and Solubility: Compared to their cyclobutane analogs, azetidine ethers lower LogD due to the polarity of the ether oxygen and the amine. Unlike morpholine, which fixes the oxygen in a six-membered ring, the azetidine ether allows the oxygen vector to adopt different conformations, potentially picking up unique H-bond interactions.

Comparative Properties Table

| Property | Piperidine | Morpholine | Azetidine (Unsubst.) | 3-Methoxyazetidine |

| Ring Size | 6 | 6 | 4 | 4 |

| Hybridization | sp³ | sp³ | sp³ | sp³ |

| pKa (approx) | 11.2 | 8.3 | 11.3 | 9.7 |

| LogP | High | Low | Moderate | Low |

| Metabolic Risk | N-dealkylation, C-ox | N-dealkylation | C3-oxidation | Low (Blocked) |

| Role | Basic Scaffold | Solubility/Metab. | Size reduction | Tuned Basicity |

Part 2: Synthetic Methodologies

The synthesis of azetidine ethers generally proceeds via the functionalization of 3-hydroxyazetidine (or its N-protected derivatives). The high ring strain of the azetidine core requires careful selection of conditions to prevent ring-opening or polymerization.

Core Building Block Synthesis

The foundational precursor is 1-benzhydrylazetidin-3-ol or N-Boc-3-hydroxyazetidine .

-

Route: Epichlorohydrin + Benzylamine

Cyclization

Protocol A: Synthesis of Aliphatic Azetidine Ethers (O-Alkylation)

Application: Introduction of small alkyl groups (Methyl, Ethyl, haloalkyl) to modulate pKa.

Reagents:

-

Substrate: N-Boc-3-hydroxyazetidine

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Electrophile: Alkyl iodide/bromide (e.g., MeI, EtBr)

-

Solvent: DMF or THF (Anhydrous)

Step-by-Step Protocol:

-

Activation: To a flame-dried flask under

, add N-Boc-3-hydroxyazetidine (1.0 equiv) dissolved in anhydrous DMF (0.2 M). Cool to 0°C. -

Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow. -

Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.

-

Workup: Quench carefully with saturated

solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Deprotection (Optional): Treat with TFA/DCM (1:4) to yield the free amine salt.

Protocol B: Synthesis of Aryl Azetidine Ethers (SNAr)

Application: Installing heteroaromatic rings for fragment-based drug design.

Reagents:

-

Substrate: N-Boc-3-hydroxyazetidine

-

Electrophile: Activated Heteroaryl Halide (e.g., 2-chloropyridine, 4-chloropyrimidine)

-

Base: NaH (for non-activated) or Cs2CO3 (for highly activated)

-

Solvent: DMF or DMSO

Self-Validating Check:

-

If the aryl halide is electron-rich: SNAr will fail. Switch to Palladium-catalyzed Buchwald-Hartwig C-O coupling (Pd(OAc)2, RockPhos).

-

If the aryl halide is electron-poor (e.g., 2-fluoronitrobenzene): Use mild base (

) and heat (

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting the appropriate synthesis route based on the target ether type.

Caption: Decision matrix for the synthesis of 3-substituted azetidine ethers, selecting between Alkylation, SNAr, and Metal Catalysis.

Part 4: Strategic Applications in Drug Design

Bioisosteric Replacement of Morpholine

Morpholine is a classic "solubilizing group" but suffers from potential metabolic liability (N-dealkylation).

-

Strategy: Replace the morpholine ring with a 3-methoxyazetidine moiety.

-

Outcome:

-

Volume Reduction: The azetidine is smaller, reducing the overall molecular weight (MW).

-

Basicity Check: The pKa rises slightly (8.3

9.7), improving solubility in acidic media (stomach). -

Vector Change: The oxygen atom is now exocyclic, allowing it to rotate and find optimal H-bond acceptors in the binding pocket, unlike the rigid endocyclic oxygen of morpholine.

-

The "Soluble Cyclobutane"

Cyclobutanes are excellent for rigidifying alkyl chains but are lipophilic.

-

Strategy: Introduce an ether linkage at C3 (Azetidine ether).

-

Outcome: Drastic reduction in LogD (~1.0 unit drop) due to the ether oxygen and the amine, without changing the fundamental sp³ geometry or "thickness" of the ring.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design. National Institutes of Health (PMC). [Link]

-

Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Royal Society of Chemistry (Org. Biomol. Chem.). [Link]

-

3-Methoxyazetidine Physicochemical Data. PubChem. [Link]

- Method for Synthesizing 3-Hydroxy-Azetidine Hydrochloride.

Sources

The Strategic Integration of 4-Bromo-2-Fluorophenoxy Moieties into Azetidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to provide unique three-dimensional exit vectors offer significant advantages in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of azetidine scaffolds substituted with a 4-bromo-2-fluorophenoxy moiety at the 3-position. We will delve into the strategic rationale for this specific substitution pattern, detailed synthetic methodologies, and potential therapeutic applications, underpinned by established principles of medicinal chemistry and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation small molecule inhibitors.

The Azetidine Scaffold: A Primer on its Significance in Medicinal Chemistry

The utility of the azetidine motif in drug design stems from its unique structural and physicochemical properties. Positioned between the highly strained aziridines and the more flexible five-membered pyrrolidines, the azetidine ring offers a unique balance of stability and conformational constraint.[1] This rigidity can pre-organize appended pharmacophoric elements, leading to a lower entropic penalty upon binding to a biological target and potentially enhancing potency and selectivity.

Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine scaffold, highlighting its role in improving pharmacokinetic profiles, such as metabolic stability and solubility.[2] The nitrogen atom of the azetidine ring also serves as a versatile synthetic handle for introducing a wide array of substituents, allowing for fine-tuning of the molecule's properties.

Strategic Rationale for the 4-Bromo-2-Fluorophenoxy Substituent

The selection of the 4-bromo-2-fluorophenoxy moiety is a deliberate and strategic choice in drug design, driven by the unique contributions of each component.

-

The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[3] The high electronegativity of fluorine can influence the acidity of nearby functional groups and create favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and enhance the metabolic stability of the drug candidate.[3] In the context of the 4-bromo-2-fluorophenoxy group, the ortho-fluorine can also induce a specific conformational preference of the phenoxy ring relative to the azetidine core.

-

The Bromine Atom: The bromine atom, a larger halogen, can serve multiple purposes. It can act as a "heavy atom" to fill hydrophobic pockets within a target protein, potentially increasing binding affinity.[4] Bromine can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[4] From a synthetic perspective, the bromine atom provides a valuable handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, enabling late-stage diversification of the scaffold.

-

The Phenoxy Linker: The ether linkage provides a stable connection between the azetidine ring and the substituted phenyl ring, while also influencing the overall polarity and hydrogen bonding capacity of the molecule.

The combination of these elements in the 4-bromo-2-fluorophenoxy group creates a unique electronic and steric profile that can be exploited to achieve high-potency and selective inhibition of various biological targets, particularly protein kinases.

Synthesis of 4-Bromo-2-Fluorophenoxy Substituted Azetidine Scaffolds

The synthesis of 3-(4-bromo-2-fluorophenoxy)azetidine can be approached through a convergent strategy, starting with the synthesis of the key intermediates: N-protected 3-hydroxyazetidine and 4-bromo-2-fluorophenol.

Synthesis of N-Boc-3-hydroxyazetidine

A common and reliable method for the synthesis of N-Boc-3-hydroxyazetidine starts from epichlorohydrin and tert-butylamine. The following is a representative protocol:

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

-

Cyclization: tert-Butylamine is reacted with epichlorohydrin to form 1-(tert-butyl)azetidin-3-ol. This reaction is typically carried out in a suitable solvent such as water or methanol.

-

Protection: The resulting 1-(tert-butyl)azetidin-3-ol is then subjected to a protection step to introduce the tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This is typically achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate.

-

Deprotection/Reprotection (if necessary): In some synthetic routes, an N-benzyl or N-benzhydryl protected 3-hydroxyazetidine is first synthesized and then deprotected via hydrogenation before the introduction of the Boc group.

Diagram: Synthetic Workflow for N-Boc-3-hydroxyazetidine

Caption: General workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Williamson Ether Synthesis for Aryl Ether Formation

The key step in coupling the azetidine and phenoxy moieties is the Williamson ether synthesis.[1][5] This reaction involves the nucleophilic substitution of a leaving group on the azetidine ring by the phenoxide anion.

Experimental Protocol: Synthesis of N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine

-

Formation of the Phenoxide: 4-Bromo-2-fluorophenol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding sodium phenoxide. The reaction is typically performed at 0 °C to control the exothermicity.

-

Activation of the Azetidine Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated. This is commonly achieved by converting it into a mesylate or tosylate by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (Et₃N) or pyridine in a chlorinated solvent such as dichloromethane (DCM).

-

Nucleophilic Substitution: The solution of the in situ generated sodium 4-bromo-2-fluorophenoxide is then added to the solution of the activated N-Boc-3-mesyloxyazetidine (or tosyloxyazetidine). The reaction mixture is typically heated to promote the Sₙ2 displacement of the leaving group.

-

Work-up and Purification: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine.

Diagram: Williamson Ether Synthesis Workflow

Caption: Key steps in the Williamson ether synthesis to form the target scaffold.

Deprotection and N-Functionalization

The final step to obtain the core scaffold is the removal of the Boc protecting group, which is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an appropriate solvent. The resulting 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride salt is a stable solid and serves as the key intermediate for further diversification.

The secondary amine of the deprotected azetidine is a versatile handle for introducing a wide range of substituents through various reactions, including:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

-

N-Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.

Characterization and Data Presentation

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The characteristic signals for the azetidine ring protons and the aromatic protons of the 4-bromo-2-fluorophenoxy group should be carefully assigned.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its isotopic pattern, which is characteristic for bromine-containing molecules.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Table 1: Predicted Spectroscopic Data for 3-(4-Bromo-2-Fluorophenoxy)azetidine

| Technique | Expected Observations |

| ¹H NMR | Signals for azetidine ring protons (typically in the range of 3.5-4.5 ppm), a multiplet for the CH-O proton, and distinct signals for the three aromatic protons. |

| ¹³C NMR | Resonances for the azetidine carbons, the C-O carbon, and the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant. |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Structure-Activity Relationship (SAR) Insights and Therapeutic Potential

While specific biological data for 3-(4-bromo-2-fluorophenoxy)azetidine is not extensively available in the public domain, we can infer its potential therapeutic applications based on the SAR of related compounds.[6][7][8]

-

Kinase Inhibition: The 4-bromo-2-fluorophenyl moiety is a common feature in many potent kinase inhibitors. The aromatic ring can engage in π-stacking interactions within the ATP-binding site, while the halogens can form specific interactions with the protein. The azetidine ring can serve as a scaffold to position other functional groups that can interact with the solvent-exposed region or other pockets of the kinase.

-

Central Nervous System (CNS) Applications: The introduction of fluorine can improve blood-brain barrier permeability, making this scaffold a potential candidate for CNS targets. The conformational rigidity of the azetidine ring can also be advantageous for achieving selectivity for specific receptor subtypes.

-

Antibacterial Agents: Azetidine derivatives have been explored as antibacterial agents. The unique substitution pattern of the 4-bromo-2-fluorophenoxy group could lead to novel interactions with bacterial enzymes or other targets.

Conclusion and Future Directions

The 4-bromo-2-fluorophenoxy substituted azetidine scaffold represents a promising and strategically designed framework for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the rationale behind its design, detailed synthetic protocols, and an analysis of its potential applications based on established medicinal chemistry principles. The versatility of the azetidine nitrogen and the presence of the bromine atom as a synthetic handle offer numerous opportunities for the creation of diverse chemical libraries for high-throughput screening. Further investigation into the biological activities of derivatives of this scaffold is warranted and holds the potential to yield novel drug candidates across various therapeutic areas.

References

-

Williamson Ether Synthesis. University of California, Davis, Department of Chemistry. Available at: [Link]

- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Djuric, S. W., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 856-869.

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18.

- Girish, Y. R., et al. (2014). Synthesis, characterisation and biological activity of some novel azetidinones from naphtho[2,1-b]thiophene. International Journal of Pharmaceutical Sciences and Research, 5(8), 3336-3343.

- Li, J., et al. (2022).

- Google Patents. (2016).

- Al-Khafaji, Z. H. R., & Al-Masoudi, N. A. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.

- Kalsi, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259.

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Available at: [Link]

- Capriati, V., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari.

- Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property.

- A. M., S., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development.

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. PubChemLite - 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride (C10H11BrFN) [pubchemlite.lcsb.uni.lu]

- 3. 1344239-88-8|3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 8. researchgate.net [researchgate.net]

3-Aryloxyazetidine Derivatives in Modern Drug Discovery: Structural Rationale, Synthesis, and Pharmacological Profiling

Executive Summary

In the pursuit of novel chemical entities (NCEs) with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly shifting away from traditional flat, aromatic rings and bulky saturated heterocycles (like piperidines and piperazines) toward highly strained, sp³-rich scaffolds. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged structural motif[1]. Specifically, 3-aryloxyazetidine derivatives have proven to be highly effective bioisosteric replacements for biaryl substituents and larger ether-linked heterocycles, offering a unique combination of structural rigidity, reduced lipophilicity, and enhanced metabolic stability[2][3].

This technical whitepaper provides an in-depth analysis of the 3-aryloxyazetidine scaffold, detailing the causal logic behind its structural advantages, its applications across various therapeutic areas, and field-proven protocols for its synthesis and physicochemical characterization.

Structural Rationale & Bioisosterism

The incorporation of an azetidine ring into a drug candidate is rarely a random screening hit; it is usually a tactical design choice aimed at addressing specific developability problems.

The Causality of Physicochemical Optimization

When a medicinal chemist replaces a standard 6-membered ring (e.g., a 4-aryloxypiperidine) with a 3-aryloxyazetidine, several critical physicochemical shifts occur:

-

Reduction in Lipophilicity (LogP): The excision of two methylene (-CH₂-) units directly lowers the molecular weight and the lipophilicity of the molecule. Lower LogP values generally correlate with reduced off-target toxicity and improved aqueous solubility[1][4].

-

Tuning of Basicity (pKₐ): The high ring strain of the azetidine alters the s-character of the nitrogen lone pair. This subtly shifts the pKₐ compared to piperidines or pyrrolidines, allowing researchers to fine-tune the ionization state of the drug at physiological pH, which is critical for blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The compact, rigid nature of the 4-membered ring restricts the conformational flexibility of the molecule. This rigidity can shield adjacent metabolic soft spots from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life[1].

Comparative Data Presentation

The following table summarizes the typical directional shifts in physicochemical properties when transitioning from traditional scaffolds to an azetidine core.

| Property | 4-Aryloxypiperidine | 3-Aryloxypyrrolidine | 3-Aryloxyazetidine | Impact on Drug Design |

| Ring Size | 6-membered | 5-membered | 4-membered | Increased target specificity due to defined vector. |

| Relative LogP | Baseline | Lower | Lowest | Improved aqueous solubility; reduced hERG liability. |

| Fraction sp³ (Fsp³) | High | High | High | Maintains 3D complexity for target binding. |

| Metabolic Clearance | Moderate to High | Moderate | Low | Enhanced resistance to oxidative metabolism. |

Key Therapeutic Applications

The 3-aryloxyazetidine scaffold is not limited to a single therapeutic area; its versatile vector geometry allows it to probe diverse biological targets.

CNS Modulators and Monoamine Transporters

The central nervous system (CNS) requires drugs with strict physicochemical properties to cross the BBB. 3-aryloxyazetidines have been extensively investigated as high-affinity ligands for monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT)[4][5]. By binding to these transporters, these derivatives inhibit the reuptake of neurotransmitters, making them highly relevant in the development of next-generation antidepressants and neuroprotective agents.

Multitarget-Directed Ligands (MTDLs) in Alzheimer's Disease

Neurodegenerative diseases often require a polypharmacological approach. Recent studies have utilized benzothiazole-linked aryloxyazetidines and related derivatives as Multitarget-Directed Ligands (MTDLs)[6]. These compounds act as potent histamine H3 receptor (H3R) antagonists while simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), offering a synergistic approach to treating Alzheimer's disease[6].

GPCR and Oxytocin Antagonists

In the realm of G-protein-coupled receptors (GPCRs), the aryloxyazetidine motif has been successfully employed as a bioisosteric replacement for biaryl substituents in triazole-based oxytocin antagonists[2][7]. This replacement significantly improved the aqueous solubility and pharmacokinetic profile of the lead compounds without sacrificing receptor affinity.

Caption: Hypothetical modulation of synaptic neurotransmission by 3-aryloxyazetidine ligands.

Synthetic Methodologies

The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain, which can lead to ring-opening side reactions. The protocols below outline highly reliable, self-validating methodologies for constructing the 3-aryloxyazetidine linkage.

Protocol 1: Nucleophilic Substitution (Williamson Ether Synthesis)

Causality Note: While the Mitsunobu reaction is a standard method for ether synthesis, applying it directly to 3-hydroxyazetidines often results in poor yields due to the steric hindrance and transannular strain of the 4-membered ring. Therefore, a two-step activation-substitution approach (via a mesylate or tosylate) is the preferred, high-yielding route[8].

Step 1: Activation of the Hydroxyl Group

-

Dissolve 1.0 equivalent of N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 1.5 equivalents of triethylamine (Et₃N) and cool the mixture to 0 °C using an ice bath.

-

Dropwise, add 1.2 equivalents of methanesulfonyl chloride (MsCl).

-

Stir for 2 hours, monitoring completion via TLC (Thin-Layer Chromatography). Self-Validation: The disappearance of the highly polar hydroxyl starting material confirms complete conversion to the mesylate.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Nucleophilic Substitution

-

In a separate flame-dried flask, dissolve 1.2 equivalents of the desired substituted phenol (e.g., 2-chloro-4,6-dimethylphenol) in anhydrous dimethylformamide (DMF)[8].

-

Add 1.5 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C to generate the phenoxide nucleophile. Stir until hydrogen gas evolution ceases.

-

Add the crude N-Boc-3-azetidinyl mesylate (from Step 1) dissolved in a minimal amount of DMF.

-

Heat the reaction mixture to 60–80 °C for 12–24 hours.

-

Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Purify via silica gel column chromatography.

Step 3: Deprotection

-

Dissolve the purified N-Boc-3-aryloxyazetidine in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA), or use 4M HCl in dioxane[8].

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure to yield the final 3-aryloxyazetidine as a TFA or HCl salt.

Caption: Workflow for the synthesis of 3-aryloxyazetidines via nucleophilic substitution.

Protocol 2: Ring Expansion via Bicyclic Aziridinium Intermediates

An alternative, elegant approach involves the solvent-controlled selective transformation of 2-(bromomethyl)aziridines. Causality Note: Heating 2-bromomethyl-2-methylaziridines in the presence of a phenol and a base (like K₂CO₃) in acetonitrile forces a rearrangement. The reaction proceeds via a highly reactive bicyclic aziridinium ion intermediate, which is subsequently attacked by the phenoxide nucleophile to yield the expanded 4-membered azetidine ring[9]. This method is particularly useful for synthesizing sterically hindered 3-alkyl-3-aryloxyazetidines.

Physicochemical Profiling Workflows

Understanding the exact physical properties of a synthesized 3-aryloxyazetidine is a fundamental prerequisite for advancing it through the drug discovery pipeline[5].

Protocol 3: Shake-Flask LogP/LogD Determination

Lipophilicity dictates absorption, distribution, metabolism, excretion, and toxicity (ADMET). The shake-flask method remains the gold standard for validating the calculated LogP (cLogP) of novel azetidines[4].

-

Preparation: Prepare a biphasic system of 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of the neutral species). Pre-saturate both phases with each other by stirring vigorously for 24 hours.

-

Solubilization: Dissolve a precisely weighed amount of the 3-aryloxyazetidine derivative in the pre-saturated 1-octanol phase.

-

Equilibration: Combine the octanol-drug solution with the pre-saturated aqueous buffer in a sealed vial. Agitate the suspension at a constant temperature (e.g., 25 °C) on a mechanical shaker for 24–48 hours to ensure complete thermodynamic equilibrium[4].

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the drug in each phase using a validated High-Performance Liquid Chromatography (HPLC-UV) or LC-MS method[4].

-

Calculation: Calculate LogP/LogD using the formula: LogP = log10([Drug]octanol / [Drug]water).

References

-

D'hooghe, M., et al. "Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines." CORE / Journal of Organic Chemistry. Available at: [Link]

-

El-Gendy, A. O., et al. "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." PubMed Central (PMC). Available at: [Link]

-

Dokumen. "Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity." DOKUMEN.PUB. Available at: [Link]

-

Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." OUCI / Springer. Available at: [Link]

-

ACS Publications. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry. Available at: [Link]

-

Paternò-Büchi Studies. "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes." PubMed Central (PMC). Available at:[Link]

Sources

- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dokumen.pub [dokumen.pub]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems [ouci.dntb.gov.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Monograph: 3-(4-Bromo-2-fluorophenoxy)azetidine HCl

[1]

Executive Summary

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for the development of G-protein coupled receptor (GPCR) ligands, ion channel modulators, and enzyme inhibitors.

The compound features a strained, four-membered azetidine ring linked via an ether bridge to a halogenated phenyl moiety. This specific architecture offers a unique combination of conformational rigidity , metabolic stability , and synthetic versatility .[1] The 4-bromo substituent provides a "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand chemical libraries around this core. The 2-fluoro group modulates the electronic properties of the aromatic ring and influences the metabolic profile by blocking potential oxidation sites.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Structural Identification

The core structure consists of an azetidine ring attached at the 3-position to a phenoxy group. The phenyl ring is substituted with a fluorine atom at the ortho position (relative to the oxygen) and a bromine atom at the para position.

| Attribute | Detail |

| IUPAC Name | 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride |

| Common Name | 3-(4-Bromo-2-fluorophenoxy)azetidine HCl |

| CAS Number | 1713160-68-9 |

| SMILES (Salt) | Cl.FC1=C(OC2CNC2)C=CC(Br)=C1 |

| SMILES (Free Base) | FC1=C(OC2CNC2)C=CC(Br)=C1 |

| InChI Key | (Analogous) HQECNZZZGKULQQ-UHFFFAOYSA-N |

Physicochemical Properties (Calculated)

Data represents the hydrochloride salt unless otherwise noted.

| Property | Value | Causality / Relevance |

| Molecular Formula | C₉H₁₀BrClFNO | Includes HCl counterion. |

| Molecular Weight | 282.54 g/mol | Optimal for fragment-based drug design (FBDD). |

| LogP (Free Base) | ~1.95 | Moderate lipophilicity ensures good membrane permeability while maintaining solubility. |

| TPSA | ~21.3 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 2 (NH₂⁺) | Key for interaction with aspartate/glutamate residues in receptor binding pockets. |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen often acts as a weak acceptor or conformational anchor. |

Synthetic Pathway & Methodology

The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl typically follows a convergent route, utilizing the Mitsunobu reaction to establish the ether linkage, followed by acid-mediated deprotection. This pathway is preferred over Nucleophilic Aromatic Substitution (SNAr) because the 4-bromo-2-fluorophenol ring is not sufficiently electron-deficient to undergo facile SNAr with 3-hydroxyazetidine under mild conditions.

Protocol: Mitsunobu Etherification & Deprotection[9]

Step 1: Mitsunobu Coupling

Objective: Form the C–O bond between N-Boc-3-hydroxyazetidine and 4-bromo-2-fluorophenol.

-

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

4-Bromo-2-fluorophenol (1.1 equiv)

-

Triphenylphosphine (PPh₃, 1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

-

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Conditions: 0°C to Room Temperature (RT), 12–16 hours under N₂ atmosphere.

Mechanism: The reaction proceeds via the activation of the azetidine hydroxyl group by the PPh₃-DIAD adduct. The phenol then attacks the activated carbon in an SN2 fashion, resulting in the inversion of configuration (though relevant only if chiral; here the 3-position is prochiral unless substituted elsewhere).

Step 2: Boc-Deprotection & Salt Formation

Objective: Remove the tert-butoxycarbonyl (Boc) protecting group and isolate the stable hydrochloride salt.

-

Reagents: 4M HCl in 1,4-Dioxane (excess).

-

Solvent: Dichloromethane (DCM) or direct dissolution in Dioxane.

-

Conditions: RT, 2–4 hours.

-

Workup: The product often precipitates as the HCl salt. Filtration and washing with diethyl ether yields high-purity solid.

Visual Workflow (DOT)

Figure 1: Convergent synthetic workflow utilizing Mitsunobu coupling followed by acidolytic deprotection.

Structural Biology & SAR Utility

This scaffold is not merely a linker; it is a functional pharmacophore. The specific substitution pattern drives its utility in Structure-Activity Relationship (SAR) studies.

The Azetidine Advantage

Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine (4-membered) ring possesses significant ring strain (~26 kcal/mol). This strain often results in:

-

Lower Basicity: The pKa of azetidine is generally lower than that of pyrrolidine, which can improve oral bioavailability by reducing lysosomal trapping.

-

Rigid Vector: The vectors of the substituents at N1 and C3 are strictly defined, reducing the entropic penalty upon binding to a receptor.

The 2-Fluoro Effect

The fluorine atom at the ortho position of the phenyl ring serves two critical roles:

-

Conformational Bias: Through the "fluorine effect" (dipole-dipole interactions), the fluorine atom tends to align away from the ether oxygen's lone pairs, locking the phenyl ring into a preferred conformation relative to the azetidine core.

-

Metabolic Blockade: It prevents oxidative metabolism at the electron-rich ortho position.

The 4-Bromo Handle

The bromine atom is a versatile synthetic handle. It allows the molecule to serve as a "core" that can be elaborated in the final stages of synthesis via:

-

Suzuki-Miyaura Coupling: To attach aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: To introduce amine functionalities.

-

Sonogashira Coupling: To introduce alkynes.

SAR Logic Diagram (DOT)

Figure 2: Structure-Activity Relationship (SAR) logic map detailing the functional roles of each moiety within the scaffold.

Quality Control & Handling

Analytical Expectations

-

¹H NMR (DMSO-d₆):

-

Azetidine protons: Multiplets around δ 3.9–4.5 ppm.

-

Aromatic protons: Distinct splitting pattern due to 1,2,4-substitution. The proton ortho to Fluorine will show H-F coupling.

-

Amine protons: Broad singlet (exchangeable) around δ 9.0–9.5 ppm (NH₂⁺).

-

-

LC-MS:

-

Positive Mode (ESI+): Dominant peak at [M+H]⁺ = 246/248 (Br isotope pattern 1:1).

-

Safety & Storage

-

Hazards: The compound is an amine hydrochloride and an alkyl halide derivative. Treat as a Skin Irritant (H315) and Eye Irritant (H319) .[2][3]

-

Storage: Hygroscopic solid. Store at -20°C under desiccated conditions.

-

Stability: Stable in solid form. Solutions in DMSO/MeOH should be used fresh or stored frozen.

References

-

PubChem Compound Summary. (2025). 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride (Analogous Structure Reference). National Center for Biotechnology Information. Link

-

GuideChem. (2025).[4] 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride Product Details & CAS 1713160-68-9.[5]Link

-

National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] PubMed. Link

-

Organic Chemistry Portal. (2024). Synthesis of Azetidines and Mitsunobu Reaction Protocols.Link

-

ChemSrc. (2025). CAS 1713160-68-9 Entry and Physical Properties.[5]Link[6]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. 346409-49-2_CAS号:346409-49-2_(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone - 化源网 [chemsrc.com]

Thermodynamic Aqueous Solubility of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary

In early-stage drug development and formulation design, understanding the aqueous solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) presents a fascinating physicochemical dichotomy: it combines a highly lipophilic, halogenated aromatic system with a highly basic, hydrophilic azetidine heterocycle.

As a Senior Application Scientist, I approach solubility not merely as a static value to be measured, but as a dynamic thermodynamic equilibrium driven by molecular structure. This whitepaper deconstructs the structural causality behind the aqueous solubility of this specific compound, outlines a self-validating experimental protocol for its determination, and provides strategic insights for researchers handling halogenated azetidine derivatives.

Structural Causality & Physicochemical Profiling

The solubility of any compound in water is a competition between the energy required to disrupt its solid crystal lattice and the energy released upon aqueous solvation. For 3-(4-Bromo-2-fluorophenoxy)azetidine, we must analyze its two primary domains:

-

The 4-Bromo-2-fluorophenoxy Moiety: Halogens (Br, F) are highly electronegative but also significantly increase the lipophilicity (LogP) and molecular volume of the aromatic ring. If this compound were left as a free base, the hydrophobic penalty of hydrating this bulky, non-polar region would severely restrict its intrinsic aqueous solubility (likely

). -

The Azetidine Ring: Azetidine is a strained, four-membered nitrogen heterocycle. It is a highly basic secondary amine with a documented experimental

of approximately 11.3 . -

The Hydrochloride Salt Formation: Because the

(11.3) is well above physiological pH (7.4), the nitrogen atom is easily protonated. By synthesizing the compound as a hydrochloride salt , the molecule gains a permanent positive charge in aqueous media. The resulting strong ion-dipole interactions with water molecules provide the massive solvation energy required to overcome the lipophilicity of the bromofluorophenyl group, pushing the apparent solubility exponentially higher.

Quantitative Data & Predictive Metrics

The following table summarizes the key physicochemical parameters that dictate the solubility behavior of this molecule.

| Property | Value | Source / Derivation | Mechanistic Impact |

| Molecular Weight | 282.54 g/mol | Low molecular weight favors rapid solvation kinetics and diffusion. | |

| Azetidine | ~11.3 | Ensures >99.9% protonation at physiological pH (7.4), maximizing solubility. | |

| Physical State | Crystalline Solid | Standard Salt Form | High lattice energy requires thermal agitation to break during dissolution. |

| Intrinsic Solubility | Structural Analysis | The free base is highly hydrophobic due to the halogenated phenoxy group. | |

| Apparent Solubility | Structural Analysis | Ion-dipole interactions of the azetidinium chloride salt overcome hydrophobicity. |

Methodological Framework: The Self-Validating Shake-Flask Protocol

In high-throughput screening, kinetic solubility is often measured by spiking DMSO stock solutions into water. However, this introduces co-solvent artifacts and measures the precipitation point rather than true solubility. To obtain rigorous, actionable data for 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride, we must measure its thermodynamic solubility using the classical shake-flask method .

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . Every step includes an internal control to verify that true thermodynamic equilibrium has been achieved without degrading the analyte.

Step-by-Step Experimental Methodology

Step 1: Solid Dispensing (The Excess Principle)

-

Action: Dispense 5–10 mg of crystalline 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride into a 2 mL glass HPLC vial.

-

Causality: Thermodynamic solubility requires the chemical potential of the solid phase to equal that of the dissolved solute. By purposefully adding an excess amount of API, we guarantee that a solid pellet remains, ensuring the solution is fully saturated.

Step 2: Solvent Addition & pH Control

-

Action: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Record the initial pH.

-

Causality: Because the compound is a hydrochloride salt of a weak acid (conjugate to a strong base), dissolving it in unbuffered water will drastically lower the pH, artificially inflating solubility. A strong buffer maintains physiological relevance.

Step 3: Thermal Agitation & Equilibration

-

Action: Place the vial in an orbital shaker at 300 RPM at exactly 25.0°C (or 37.0°C for physiological modeling) for 72 hours.

-

Causality: Halogenated aromatic ethers can form transient, metastable hydrophobic aggregates in water. A 72-hour incubation provides the activation energy necessary to break these aggregates and reach a true, stable thermodynamic equilibrium .

Step 4: Phase Separation (Dual-Stage)

-

Action: Centrifuge the vial at 15,000

for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. -

Causality: Sub-micron API crystals can easily pass through standard filters, floating in the supernatant and artificially inflating the measured concentration. Centrifugation pellets these micro-crystals first, making filtration a secondary polishing step.

Step 5: HPLC-UV Quantification & Validation

-

Action: Dilute the filtered supernatant 1:10 in mobile phase and inject into an HPLC-UV system.

-

Self-Validation Check: Measure the pH of the final remaining solution. If the pH has shifted by

units, the buffering capacity was exceeded, and the solubility must be reported at the final shifted pH, not the initial pH. Additionally, analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the crystal polymorph did not convert to a hydrate during the 72-hour incubation.

Mechanistic Dissolution Pathway

The following diagram illustrates the thermodynamic workflow and phase transitions that occur during the self-validating shake-flask protocol.

Caption: Thermodynamic shake-flask workflow for equilibrium solubility determination.

Strategic Implications for Drug Development

Understanding the solubility of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is critical for downstream applications:

-

Formulation Strategy: Due to the high

of the azetidine ring, the compound will remain highly soluble in the acidic environment of the stomach (pH 1.2 - 2.0) and the neutral environment of the intestines (pH 6.8 - 7.4). However, if formulated alongside highly basic excipients that push the microenvironmental pH above 11.0, the compound will deprotonate into its free base form, leading to rapid and severe precipitation. -

Toxicity and ADME: The presence of the bromo- and fluoro- substituents ensures that once the molecule crosses the lipid bilayer (where the localized hydrophobic environment suppresses the azetidine charge), it will exhibit high membrane permeability. The high aqueous solubility of the salt form combined with the high permeability of the lipophilic core makes this an ideal Class I/II intermediate in the Biopharmaceutics Classification System (BCS).

References

-

National Institutes of Health (PubChem). "Azetidine | C3H7N | CID 10422 - PubChem". PubChem Database. URL:[Link]

-

Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerface Research. URL:[Link]

Methodological & Application

procedure for nucleophilic substitution of azetidine mesylates with phenols

Application Note: High-Efficiency Synthesis of 3-Aryloxyazetidines via Nucleophilic Substitution of Azetidine Mesylates

Abstract & Scope

This application note details the optimized protocols for the synthesis of 3-aryloxyazetidines , a critical pharmacophore in modern medicinal chemistry. These strained heterocycles serve as metabolically stable, vector-tunable isosteres for morpholines, piperidines, and cyclobutyl ethers. The core transformation involves the

Scientific Background & Mechanistic Rationale

The Azetidine Challenge: Strain vs. Reactivity

Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening or rearrangement under harsh conditions.[1] However, the 3-position is relatively stable compared to the 2-position.[1]

-

Conformation: The azetidine ring exists in a "puckered" conformation (

symmetry) to minimize torsional strain between vicinal hydrogens. -

Reactivity: The nucleophilic substitution at C3 proceeds via a standard

mechanism. The transition state is somewhat hindered by the transannular interactions of the ring, often requiring elevated temperatures ( -

Leaving Group Selection: Methanesulfonates (Mesylates, -OMs) are preferred over halides (I, Br) for this scaffold because they are easily prepared from the commercially available alcohol and offer a balance of stability and reactivity without requiring heavy metal activation.

The "Cesium Effect"

We recommend Cesium Carbonate (

Strategic Workflows

The following diagram outlines the decision logic for selecting the appropriate protocol based on substrate stability and scale.

Caption: Decision tree for selecting between the direct N-Boc route (faster) and the N-Benzhydryl route (more robust).

Detailed Experimental Protocols

Protocol A: Direct Displacement (N-Boc Route)

Best for: Medicinal chemistry libraries, rapid analoging.[1]

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)[1]

-

Phenol derivative (1.1 equiv)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (

) (1.5 equiv)[1] -

Cesium Carbonate (

) (2.0 equiv)[1] -

Solvents: DCM (Step 1), DMF (Step 2)[1]

Step 1: In-situ Mesylate Formation [1]

-

Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM (0.2 M) under

. -

Cool to

C. Add -

Stir at

C for 30 min, then warm to RT for 1 h. -

Workup: Wash with water, sat.

, and brine.[2][3] Dry over-

Note: The mesylate is generally stable but should be used immediately. Do not heat the mesylate above

C during concentration to avoid decomposition.

-

Step 2: Nucleophilic Displacement

-

Dissolve the Phenol (1.1 equiv) in anhydrous DMF (0.2 M).[1]

-

Add

(2.0 equiv).[1] Stir at RT for 15 min to form the phenoxide. -

Add the crude N-Boc-3-mesyloxyazetidine (dissolved in minimal DMF).

-

Heat to

C for 4–16 hours. Monitor by LCMS.[1][4]-

Critical: Do not exceed

C. Thermal deprotection of the Boc group can occur at high temperatures in polar solvents.[5]

-

-

Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Classic" N-Benzhydryl Route

Best for: Multi-gram scale-up, acid-sensitive substrates.[1]

Rationale: The benzhydryl (diphenylmethyl) group is extremely bulky, preventing N-alkylation side reactions, and is orthogonal to acid-labile groups.[1]

Step 1: Displacement

-

Dissolve 1-benzhydryl-3-azetidinyl methanesulfonate (1.0 equiv) and Phenol (1.2 equiv) in Acetonitrile (ACN) or DMF.[1]

-

Add

(3.0 equiv).[1]-

Note: On large scale, cheaper

is often sufficient, though reaction times may be longer than with

-

-

Reflux (

C) for 16–24 hours.[1] -

Standard aqueous workup and crystallization/chromatography.[1]

Step 2: Deprotection (Hydrogenolysis) [1]

-

Dissolve the intermediate in MeOH or EtOH.

-

Add

(Pearlman’s catalyst) or -

Stir under

atmosphere (balloon or 1-3 bar) at RT or -

Filter through Celite.[1][2] The filtrate contains the free amine (or salt if acid was added).

Data Analysis & Troubleshooting

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. We aim for Path A (

Caption: Path A (Green) is favored by soft nucleophiles/bases.[1] Path B (Red) is favored by hard, bulky bases.